

tert-Butyl 2-bromonicotinate CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 2-bromonicotinate*

Cat. No.: B064581

[Get Quote](#)

Technical Guide: tert-Butyl 2-bromonicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 2-bromonicotinate**, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a representative synthesis protocol, and its application in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Core Compound Information

Chemical Structure:

Caption: Chemical structure of **tert-Butyl 2-bromonicotinate**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **tert-butyl 2-bromonicotinate**.

Property	Value	Reference
CAS Number	168629-64-9	[1] [2]
Chemical Formula	C ₁₀ H ₁₂ BrNO ₂	[2]
Molecular Weight	258.11 g/mol	[2]
IUPAC Name	tert-butyl 2-bromopyridine-3-carboxylate	[2]
Synonyms	tert-Butyl 2-bromonicotinate, TERT-BUTYL 2-BROMO-3-PYRIDINECARBOXYLATE	[2]
Appearance	White to off-white solid	
Boiling Point	294 °C (Predicted)	[2]
Melting Point	129.4 °C (Predicted)	[2]
Density	1.385 g/cm ³ (Predicted)	[2]
Solubility	Soluble in organic solvents like Dichloromethane, Ethyl Acetate.	
SMILES	CC(C)(C)OC(=O)c1ccccc(Br)n1	
InChI	InChI=1S/C10H12BrNO2/c1-10(2,3)15-9(14)7-5-4-6-12-8(7)11/h4-6H,1-3H3	

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **tert-butyl 2-bromonicotinate** is not readily available in the searched literature, a plausible and detailed experimental procedure can be proposed based on established synthetic methodologies for analogous compounds. The following two-step process involves the diazotization and bromination of a commercially available aminonicotinate precursor, followed by esterification.

Step 1: Synthesis of 2-Bromonicotinic Acid from 2-Aminonicotinic Acid

This procedure is adapted from standard Sandmeyer-type reactions for the conversion of an amino group on a pyridine ring to a bromide.

- Reaction Setup:

- In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 48% hydrobromic acid (HBr, 60 mL).
- Cool the flask to 0 °C in an ice-salt bath.
- Slowly add 2-aminonicotinic acid (13.8 g, 0.1 mol) to the stirred HBr solution, maintaining the temperature below 5 °C.

- Diazotization:

- Prepare a solution of sodium nitrite (NaNO_2 , 7.6 g, 0.11 mol) in water (20 mL).
- Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature is maintained between 0 and 5 °C. Vigorous stirring is essential to ensure proper mixing.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

- Bromination:

- In a separate beaker, dissolve copper(I) bromide (CuBr , 15.8 g, 0.11 mol) in 48% HBr (40 mL).
- Slowly add the cold diazonium salt solution to the CuBr/HBr solution. Nitrogen gas evolution should be observed.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

- Work-up and Isolation:

- Cool the reaction mixture to room temperature. The product, 2-bromonicotinic acid, should precipitate out of the solution.
- Collect the solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-bromonicotinic acid.

Step 2: Esterification of 2-Bromonicotinic Acid to **tert-Butyl 2-bromonicotinate**

This procedure employs a standard method for the formation of a tert-butyl ester from a carboxylic acid.

- Reaction Setup:

- In a 250 mL round-bottom flask, suspend 2-bromonicotinic acid (20.2 g, 0.1 mol) in dichloromethane (DCM, 100 mL).
- Add 4-(dimethylamino)pyridine (DMAP, 1.22 g, 0.01 mol) to the suspension.
- Cool the mixture to 0 °C in an ice bath.

- Esterification Reaction:

- Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 24.0 g, 0.11 mol) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- Work-up and Purification:

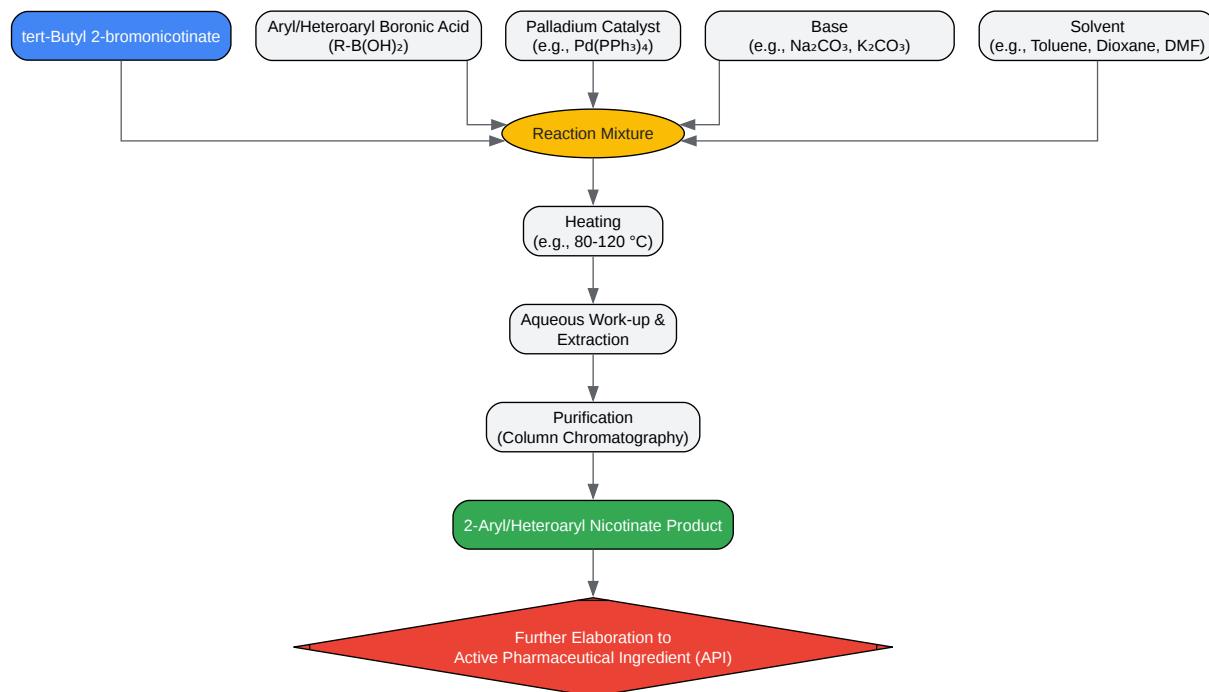
- Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **tert-butyl 2-bromonicotinate**.

Application in Drug Development: Suzuki-Miyaura Cross-Coupling

tert-Butyl 2-bromonicotinate is a valuable intermediate in drug discovery, primarily utilized as a substrate in palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the pyridine ring provides a reactive handle for the formation of new carbon-carbon bonds. One of the most prominent applications is the Suzuki-Miyaura coupling reaction, which allows for the introduction of a wide range of aryl and heteroaryl substituents. This reaction is a cornerstone in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).

The general workflow for a Suzuki-Miyaura coupling reaction using **tert-butyl 2-bromonicotinate** is depicted below. This reaction is instrumental in building the core scaffolds of numerous targeted therapies.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of **tert-butyl 2-bromonicotinate** with a generic arylboronic acid.

- Reaction Setup:

- To an oven-dried Schlenk flask, add **tert-butyl 2-bromonicotinate** (258 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 58 mg, 0.05 mmol).
- Add a base, for example, potassium carbonate (K_2CO_3 , 276 mg, 2.0 mmol).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

- Reaction Execution:

- Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL), to the flask.
- Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

- Work-up and Purification:

- After the reaction is complete, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to obtain the desired 2-aryl-nicotinate product.

This protocol provides a general framework, and the specific conditions (catalyst, base, solvent, temperature) may require optimization depending on the specific arylboronic acid used. The resulting 2-substituted nicotinic acid derivatives are valuable precursors for the synthesis of a wide array of biologically active compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [tert-Butyl 2-bromonicotinate CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b064581#tert-butyl-2-bromonicotinate-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

